Cryptoacetalide

Übersicht

Beschreibung

Cryptoacetalide is a natural diterpenoid found in Salvia miltiorrhiza . It shows high affinity to ER-α and PGE2 receptor (EP2 subtype) with Ki values of 0.3 μM and 1.92 μM, respectively . It has been reported to have anti-endometriosis activities .

Synthesis Analysis

The first total synthesis of the tetracyclic terpene natural product cryptoacetalide has been reported . Key steps of the synthesis include a microwave-mediated [2+2+2] cyclo-trimerization reaction to construct the central benzene ring, and a light-mediated radical cyclization to assemble the spiro-ketal moiety .Molecular Structure Analysis

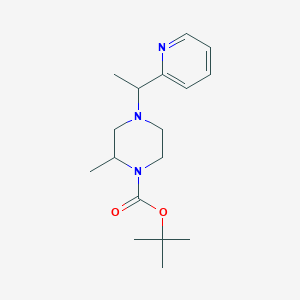

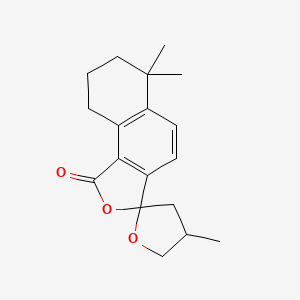

Cryptoacetalide is a tetracyclic terpene that contains a lactone group, a benzene ring, and a spiro-ketal moiety . The molecular formula is C18H22O3 .Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of cryptoacetalide are a microwave-mediated [2+2+2] cyclo-trimerization reaction to construct the central benzene ring, and a light-mediated radical cyclization to assemble the spiro-ketal moiety .Physical And Chemical Properties Analysis

Cryptoacetalide has a molecular weight of 286.4 g/mol . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Natural Product Isolation and Characterization

Epi-Cryptoacetalide was first isolated from the roots of the Chinese medicinal plant Salvia miltiorrhiza. Its structure was established through spectroscopic methods, including 2D-NMR techniques . Researchers continue to investigate its natural sources, biosynthesis pathways, and potential variations across different plant species.

Total Synthesis Strategies

The total synthesis of Epi-Cryptoacetalide represents a significant achievement. Researchers have developed innovative synthetic routes to construct this tetracyclic terpene natural product. Notably, the key steps involve a microwave-mediated [2+2+2] cyclo-trimerization reaction to form the central benzene ring and a light-mediated radical cyclization to assemble the spiro-ketal moiety . These synthetic strategies contribute to our understanding of complex terpenoid synthesis.

Analytical Methods and Detection

Developing sensitive and selective methods for detecting Epi-Cryptoacetalide is crucial. Researchers employ techniques like liquid chromatography (LC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) to quantify its presence in biological samples or environmental matrices.

Wirkmechanismus

Target of Action

Epi-Cryptoacetalide, a natural diterpenoid, has been found to exhibit high affinity towards two primary targets: the Estrogen Receptor alpha (ER-α) and the Prostaglandin E2 receptor (EP2 subtype) . These receptors play crucial roles in various biological processes. ER-α is involved in the regulation of many physiological processes including reproductive development, cardiovascular health, bone integrity, cognition, and behavior. The EP2 receptor is one of the four identified G-protein-coupled receptors (EP1, EP2, EP3, and EP4) for prostaglandin E2 (PGE2), produced by cyclooxygenase (COX) enzymes, and has various effects, including vasodilation and immune response modulation.

Mode of Action

While the exact interaction of Epi-Cryptoacetalide with its targets is not fully understood, it is known that the compound binds to ER-α and the PGE2 receptor (EP2 subtype) with Ki values of 0.3 μM and 1.92 μM, respectively . This binding could potentially alter the activity of these receptors, leading to changes in the downstream signaling pathways.

Result of Action

It has been reported to have anti-endometriosis activities . Endometriosis is a condition where tissue similar to the lining of the uterus is found outside the uterus, causing pain and sometimes infertility. The anti-endometriosis activity suggests that Epi-Cryptoacetalide may have effects on cell proliferation, inflammation, and/or tissue remodeling.

Eigenschaften

IUPAC Name |

4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTQFIYQAWCICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Cryptoacetalide and where is it found?

A: Cryptoacetalide is a spirolactone diterpenoid natural product primarily found in the roots of the Chinese medicinal plant, Salvia miltiorrhiza [, ]. It was first isolated and characterized alongside its mirror isomer, epicryptoacetalide, in the early 1990s [].

Q2: Has Cryptoacetalide been successfully synthesized in the laboratory?

A: Yes, the first total synthesis of Cryptoacetalide was achieved relatively recently []. This synthesis involved a microwave-mediated [2+2+2] cyclotrimerization reaction to construct the central benzene ring and a light-mediated radical cyclization to assemble the spiro-ketal moiety [].

Q3: Are there other natural sources of Cryptoacetalide besides Salvia miltiorrhiza?

A: Yes, Cryptoacetalide has also been isolated from Salvia przewalskii Maxim, another plant species []. Interestingly, this species yielded both Cryptoacetalide and its mirror isomer, epicryptoacetalide, in a 1:3 ratio [].

Q4: What research has been conducted on derivatives of Cryptotanshinone, a compound related to Cryptoacetalide?

A: Research has explored the biotransformation of Cryptotanshinone by the fungus Mucor rouxii []. This process yielded new Cryptotanshinone derivatives with promising anti-influenza A virus activities []. Although the study did not specifically focus on Cryptoacetalide, it highlights the potential of exploring natural product derivatives for novel therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)

![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)

![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)